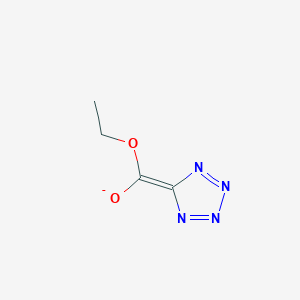
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide-based benzoxazine involves a series of reaction steps. The primary reactants are sulfamethizole, salicylaldehyde, and paraformaldehyde . The reaction conditions typically include:
Temperature: The reactions are carried out at controlled temperatures to ensure the desired product formation.
Catalysts: Specific catalysts may be used to facilitate the reaction.
Solvents: Appropriate solvents are chosen to dissolve the reactants and allow the reaction to proceed smoothly.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide-based benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring, altering its chemical behavior.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazine derivatives, while substitution reactions can produce halogenated or alkylated benzoxazine compounds.
Applications De Recherche Scientifique
Benzenesulfonamide-based benzoxazine has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where corrosion inhibition is relevant.
Mécanisme D'action
The mechanism by which benzenesulfonamide-based benzoxazine exerts its effects involves:
Adsorption: The compound adsorbs onto the surface of carbon steel, forming a protective layer that inhibits corrosion.
Interaction with Heteroatoms: The highly electronegative atoms in the compound interact with the steel surface, enhancing its corrosion inhibition properties.
Langmuir Adsorption Isotherm: The adsorption follows the Langmuir adsorption isotherm, indicating a monolayer adsorption process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boron Arsenide (BAs): Known for its high thermal conductivity.
Boron Antimonide (BSb): Similar in structure and properties to benzenesulfonamide-based benzoxazine.
Uniqueness
Benzenesulfonamide-based benzoxazine stands out due to its specific corrosion inhibition properties in acidic environments, which are not commonly observed in other similar compounds . Its unique structure and interaction with carbon steel make it a valuable compound for industrial applications.
Propriétés
Formule moléculaire |
C24H17BrO6 |
|---|---|
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
Clé InChI |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)









